Diammonium hydrogen phosphate

Vue d'ensemble

Description

Diammonium salt of Phosphoric Acid, used in various chemical processes as a phosphorylating compound. Also used in the preparation of prosthetics and collagen nanocomposites due to the bone-like properties.

Diammonium hydrogen phosphate is an inorganic phosphate, being the diammonium salt of phosphoric acid. It has a role as a fertilizer. It is an inorganic phosphate and an ammonium salt.

Mécanisme D'action

Target of Action

Diammonium hydrogen phosphate primarily targets soil and plants when used as a fertilizer . It provides essential nutrients, nitrogen, and phosphorus, which are directly assimilated by plants . In the context of acid fracturing operations, it targets the surfaces of fractures, generating asperities that keep the fracture conductive .

Mode of Action

When applied as a fertilizer, this compound temporarily increases the soil pH . Over a long term, the treated ground becomes more acidic due to the nitrification of the ammonium . In acid fracturing operations, the compound etches the surfaces of the fracture .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to plant growth and soil health. The compound provides essential nutrients, promoting plant growth and temporarily increasing soil pH . .

Pharmacokinetics

It’s worth noting that the compound is water-soluble, which facilitates its distribution in the soil and uptake by plants .

Result of Action

The primary result of the action of this compound is improved plant growth due to the provision of essential nutrients . In acid fracturing operations, the compound helps to keep the fracture conductive .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its effectiveness as a fertilizer can be affected by soil pH . Additionally, the compound is incompatible with alkaline chemicals because its ammonium ion is more likely to convert to ammonia in a high-pH environment .

Analyse Biochimique

Biochemical Properties

The thermochemical and kinetic studies of diammonium hydrogen phosphate precipitation in phosphoric acid with ammonia were followed using a microcalorimetry at 25 °C . The calculated thermogenesis curves for various molar ratios show one, two, or three peaks .

Cellular Effects

It is known that it is used to improve the production of d-lactic acid by Lactobacillus lactis .

Molecular Mechanism

It is known that it participates in the precipitation reaction in phosphoric acid with ammonia .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphorus and nitrogen. It is an excellent source of these two elements for plant nutrition .

Subcellular Localization

The information provided here is based on the current state of scientific knowledge and may be subject to change as new research findings emerge .

Activité Biologique

Diammonium hydrogen phosphate (DAP), with the chemical formula , is a water-soluble inorganic compound widely used in agriculture and various industrial applications. Its biological activity stems primarily from its role as a nutrient source, particularly for nitrogen and phosphorus, which are essential for plant growth and microbial metabolism. This article explores the biological activities of DAP, supported by data tables, case studies, and research findings.

Plant Growth Enhancement

DAP is recognized for its high solubility and nutrient content, making it an effective fertilizer. It provides both ammonium () and phosphate () ions, which are crucial for:

- Amino Acid Synthesis : Ammonium serves as a nitrogen source for the synthesis of amino acids.

- Energy Transfer : Phosphate is vital for ATP production, which is essential for energy transfer in cells.

Table 1: Nutritional Composition of DAP

| Nutrient | Content (per 100g) |

|---|---|

| Nitrogen | 18% |

| Phosphorus | 46% |

| Potassium | 0% |

Impact on Crop Yield

Research indicates that DAP application significantly enhances crop yields. For instance, a study conducted on wheat crops revealed that DAP-treated plots exhibited a 30% increase in yield compared to control plots without DAP treatment. The rapid uptake of nutrients facilitated by DAP contributes to improved plant health and productivity.

Influence on Soil Microbiota

DAP not only supports plant growth but also influences soil microbial communities. The availability of ammonium and phosphate ions promotes microbial growth, enhancing soil fertility. A study highlighted that the application of DAP increased the population of beneficial bacteria in the rhizosphere, which in turn improved nutrient cycling and soil structure .

Case Study: Microbial Activity Enhancement

In an experiment examining the effects of DAP on cyanobacteria immobilized in polyurethane foam, researchers observed that higher concentrations of DAP led to increased alkaline phosphatase activity, indicating enhanced phosphorus availability and microbial metabolism . This suggests that DAP can play a significant role in bioremediation and soil health improvement.

Bone Mineralization

Recent studies have explored the potential of DAP in biomedical applications, particularly in bone repair. DAP has been shown to facilitate the formation of hydroxyapatite, a key component of bone mineralization. This property makes it a candidate for use in bone grafts and dental applications.

Table 2: Comparison of Biological Activity

| Compound | Biological Activity | Application |

|---|---|---|

| This compound | Enhances plant growth; supports microbial metabolism; aids bone mineralization | Fertilizer; bioremediation; bone repair |

| Monoammonium Phosphate | Lower nitrogen content; primarily used as starter fertilizer | Fertilizer |

| Calcium Phosphate | Important for bone health but less soluble than DAP | Dietary supplements |

Catalytic Properties

In addition to its agricultural and biomedical uses, DAP serves as an efficient catalyst in organic synthesis. It has been utilized in one-pot multicomponent reactions to synthesize complex molecules like pyrano[2,3-d]pyrimidinones under mild conditions. This versatility highlights its importance beyond traditional roles .

Analyse Des Réactions Chimiques

Thermal Decomposition

DAP exhibits temperature-dependent decomposition, releasing ammonia and forming intermediate products:

Key Data:

Above 155°C, DAP decomposes exothermically, emitting toxic gases (phosphorus oxides, nitrogen oxides) .

Reactivity with Carbonates

DAP reacts with calcium carbonate (CaCO₃) in geological or industrial contexts to form hydroxyapatite (HAP), enhancing material strength:

Research Findings:

-

Compressive Strength: Treated carbonate rocks showed a 22–24% increase in compressive strength (5.13–5.21 MPa vs. 4.2 MPa untreated) .

-

Temperature Effects: Optimal HAP formation occurs at 75°C and 6.9 MPa pressure, yielding a 181% stiffness increase in Austin chalk .

-

Reaction Depth: XRF analysis confirmed phosphorus enrichment up to 4–6 mm depth in treated samples .

Reactions with Heavy Metal Oxides

DAP interacts with lead(II,IV) oxide (Pb₃O₄) to immobilize toxic metals via precipitation:

Key Observations:

-

Lead hydroxyapatite (Pb-HAP) forms within 28 days, reducing Pb bioavailability .

-

pH increases from ~7.5 to 8.5 during reaction, stabilizing the precipitate .

Aqueous Dissolution and pH Dynamics

DAP dissolves readily in water, producing ammonium and phosphate ions:

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Solubility (20°C) | 690 g/L | |

| pH (50 g/L solution) | 7.6–8.2 | |

| Density | 1.619 g/cm³ |

Catalytic and Industrial Reactions

In fertilizer production, DAP forms via ammoniation of phosphoric acid:

-

Process Conditions: Reaction occurs in pipe reactors at 85°C, followed by granulation .

-

Catalyst Use: Urea addition accelerates HAP formation in carbonate treatments .

Diammonium hydrogen phosphate’s reactivity spans decomposition, mineralization, and industrial synthesis, with applications in agriculture, environmental remediation, and material science. Its behavior under varying thermal and chemical conditions underscores its versatility and utility in multidisciplinary contexts.

Propriétés

IUPAC Name |

diazanium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

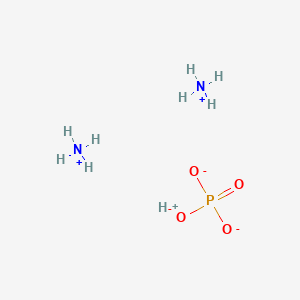

[NH4+].[NH4+].OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2HPO4, H9N2O4P | |

| Record name | AMMONIUM PHOSPHATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9 (Parent) | |

| Record name | Ammonium phosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029705 | |

| Record name | Diammonium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium phosphate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Odorless white solid; [ICSC] Fertilizer grade is greenish to grey to brown solid; [CHEMINFO] Water soluble; [MSDSonline], ODOURLESS WHITE CRYSTALS OR POWDER. | |

| Record name | AMMONIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate, dibasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM PHOSPHATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in ethanol, acetone, 69.5 g/100 g water at 25 °C, 1 g dissolves in 1.7 mL water, 0.5 mL boiling water, Solubility in water, g/100ml at 10 °C: 57.5 | |

| Record name | DIAMMONIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PHOSPHATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Diammonium: 1.8 at 68.0 °F Monoammonium: 1.6 at 20 °C (USCG, 1999), 1.619 g/cu cm, Relative density (water = 1): 1.6 | |

| Record name | AMMONIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PHOSPHATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Wet process DAP: iron, aluminum and magnesium. | |

| Record name | DIAMMONIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals or crystalline powder | |

CAS No. |

7722-76-1; 7783-28-0, 7783-28-0 | |

| Record name | AMMONIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium phosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10LGE70FSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PHOSPHATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

155 °C with decomposition | |

| Record name | DIAMMONIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diammonium hydrogen phosphate?

A1: The molecular formula of this compound is (NH4)2HPO4. Its molecular weight is 132.06 g/mol.

Q2: Is there any spectroscopic data available for DAP?

A2: While specific spectroscopic data isn't extensively discussed in the provided papers, techniques like FTIR (Fourier-transform infrared spectroscopy) and XRD (X-ray diffraction) are frequently used to characterize DAP and its reaction products. [, , , ]

Q3: How does DAP perform under high temperatures?

A3: DAP exhibits good thermal stability. Studies using thermogravimetric analysis (TGA) show that microcapsules containing DAP retain significant mass even at temperatures up to 600°C. []

Q4: Can DAP be used in aqueous environments?

A4: DAP is highly water-soluble. While this property is beneficial in some applications, it can pose challenges in others. Research highlights the use of encapsulation techniques with polyurethane to overcome issues related to DAP's water solubility and migration when used as a flame retardant. []

Q5: What are some notable catalytic applications of DAP?

A5: DAP has demonstrated catalytic activity in various organic reactions. It acts as an efficient catalyst for Knoevenagel condensations, synthesis of 2-amino-4H-chromenes, and the preparation of 1,8-dioxo-octahydroxanthene derivatives. These reactions are often carried out in aqueous media, highlighting DAP's utility in green chemistry approaches. [, , ]

Q6: How does DAP influence the synthesis of 2-amino-4H-chromenes?

A6: DAP facilitates a multi-component, one-pot condensation reaction between an aromatic aldehyde, malononitrile, and 1-naphthol to yield 2-amino-4H-chromenes. The reaction proceeds efficiently in a water-ethanol mixture, with DAP showing recyclability without significant loss of activity. []

Q7: How is DAP utilized in agriculture?

A7: DAP is a widely used fertilizer due to its high phosphorus content. Research suggests that microdose applications of DAP can reduce Striga hermonthica infection in sorghum crops by influencing strigolactone production, ultimately improving crop yield. []

Q8: Can DAP be used for the remediation of contaminated soil?

A8: Yes, studies demonstrate that DAP application can reduce the availability of cadmium (Cd) in contaminated soil. This effect is attributed to the increase in soil available phosphorus content, which negatively correlates with available Cd. []

Q9: What are the environmental implications of using DAP?

A9: While DAP is beneficial in various applications, its environmental impact requires consideration. Research on Jeewanu, synthetic chemical particles with potential relevance to the origin of life, uses DAP as a key ingredient, highlighting the compound's role in studying prebiotic chemistry. [] Further research is needed to fully understand the long-term ecological effects of DAP use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.